molecular formula C25H33N5O4S B2361283 (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 391895-95-7

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2361283
CAS RN: 391895-95-7
M. Wt: 499.63
InChI Key: ZLLGRXDLAGRFHK-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H33N5O4S and its molecular weight is 499.63. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research has shown that certain piperidine derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity, suggesting their potential as therapeutic agents against diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. The introduction of bulky moieties and specific substituents into the benzamide structure significantly enhances their activity, highlighting the critical role of molecular modifications in optimizing therapeutic efficacy (Sugimoto et al., 1990).

Analgesic and Antidepressive Effects

Novel δ-opioid agonists have been developed with good oral bioavailability and analgesic and antidepressive effects in rodent models, representing potential treatments for chronic pain. These compounds' effects are mediated by δ-opioid receptors, primarily those expressed on peripheral neurons, suggesting a targeted mechanism of action that could offer advantages over existing pain therapies (Nozaki et al., 2012).

Anti-HIV Activity

The synthesis of new derivatives targeting HIV-1 and HIV-2 has been explored, demonstrating the potential of piperidine and benzamide modifications in developing non-nucleoside reverse transcriptase inhibitors. These compounds exhibit promising in vitro anti-HIV activity, indicating their potential as part of therapeutic strategies against HIV/AIDS (Al-Masoudi et al., 2007).

Supramolecular Synthesis

The synthesis of complexes using active pharmaceutical ingredients (APIs) based on piperidone derivatives and pharmaceutically acceptable co-formers has been studied for enhanced bioavailability. These compounds form salts with increased aqueous solubility compared to the original API, suggesting a method to improve drug delivery and efficacy (Sandhu et al., 2013).

Biophotonic Materials

Derivatives have been identified as prospective materials for biophotonic applications due to their one- and two-photon absorption properties and fluorescence characteristics. The structural features of these compounds, including their conformation and photophysical properties, suggest potential uses in imaging and light-based therapies (Nesterov et al., 2003).

properties

IUPAC Name

N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4S/c1-3-29(4-2)22-12-8-20(9-13-22)18-27-28-24(31)19-26-25(32)21-10-14-23(15-11-21)35(33,34)30-16-6-5-7-17-30/h8-15,18H,3-7,16-17,19H2,1-2H3,(H,26,32)(H,28,31)/b27-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLGRXDLAGRFHK-OVVQPSECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.